REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|
|
Name
|
|
Quantity
|
0.65 mol
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.71 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring another two hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuum
|
Type
|
CUSTOM
|
Details
|
The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr
|
Type
|
CUSTOM
|
Details
|
(0.40 mole) of the above prepared amine
|
Type
|
WAIT
|
Details
|
to stand stoppered for 9 days
|
Duration
|
9 d
|
Type
|
CUSTOM
|
Details
|
of product was obtained in crystalline form
|
Type
|
CUSTOM
|
Details
|
After two more recrystallizations from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
at 115° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].OCC[N+](CCCCCCCCCCCC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:6])[CH2:3][CH2:4][OH:5].CC[O:9]CC.[CH2:12]([N:16]=[C:17]=[O:18])[CH2:13][CH2:14][CH3:15].[Br:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>C(OCC)(=O)C>[Br-:19].[OH:5][CH2:4][CH2:3][N+:2]([CH3:6])([CH3:1])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[CH2:12]([NH:16][C:17](=[O:9])[O-:18])[CH2:13][CH2:14][CH3:15] |f:5.6|
|
Name
|
|
Quantity
|
0.65 mol
|
Type
|
reactant
|
Smiles
|
CN(CCO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.71 mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
BrCCCCCCCCCCCC
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
After stirring another two hours the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuum
|
Type
|
CUSTOM
|
Details
|
The product, 2-dimethylaminoethyl N-butylcarbamate was collected at 106°/1.2 Torr
|
Type
|
CUSTOM
|
Details
|
(0.40 mole) of the above prepared amine
|
Type
|
WAIT
|
Details
|
to stand stoppered for 9 days
|
Duration
|
9 d
|
Type
|
CUSTOM
|
Details
|
of product was obtained in crystalline form
|
Type
|
CUSTOM
|
Details
|
After two more recrystallizations from ethyl acetate
|
Type
|
CUSTOM
|
Details
|
at 115° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].OCC[N+](CCCCCCCCCCCC)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)NC([O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |